molecular formula C6H3F3N2O2 B11906927 3-(Trifluoromethoxy)pyrazine-2-carbaldehyde

3-(Trifluoromethoxy)pyrazine-2-carbaldehyde

Cat. No.: B11906927
M. Wt: 192.10 g/mol
InChI Key: YPYSCZCYIONXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethoxy)pyrazine-2-carbaldehyde is an organic compound with the molecular formula C6H3F3N2O2. It is a derivative of pyrazine, featuring a trifluoromethoxy group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)pyrazine-2-carbaldehyde can be achieved through several methodsFor instance, 2-chloro-5-trifluoromethoxypyrazine can be synthesized and then converted to the desired aldehyde through various reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis of trifluoromethoxy-substituted pyrazines has been developed, indicating potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)pyrazine-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Trifluoromethoxy)pyrazine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)pyrazine-2-carbaldehyde involves its interaction with various molecular targets. The trifluoromethoxy group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-trifluoromethoxypyrazine
  • 3-(Trifluoromethyl)pyrazine-2-carbaldehyde
  • 2-(Trifluoromethoxy)pyrazine

Uniqueness

3-(Trifluoromethoxy)pyrazine-2-carbaldehyde is unique due to the presence of both the trifluoromethoxy group and the aldehyde functional group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H3F3N2O2

Molecular Weight

192.10 g/mol

IUPAC Name

3-(trifluoromethoxy)pyrazine-2-carbaldehyde

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)13-5-4(3-12)10-1-2-11-5/h1-3H

InChI Key

YPYSCZCYIONXNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C=O)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.